molecular formula C8H16O3 B12539881 Ethyl (3S)-3-ethoxybutanoate CAS No. 670254-39-4

Ethyl (3S)-3-ethoxybutanoate

Cat. No.: B12539881
CAS No.: 670254-39-4
M. Wt: 160.21 g/mol
InChI Key: AVVCQNALUKIMSP-ZETCQYMHSA-N
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Description

Ethyl (3S)-3-ethoxybutanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3S)-3-ethoxybutanoate can be synthesized through the esterification of (3S)-3-ethoxybutanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor with a catalyst, and the product is continuously removed to drive the reaction to completion. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-ethoxybutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield (3S)-3-ethoxybutanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

Ethyl (3S)-3-ethoxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3S)-3-ethoxybutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacks the chiral center.

    Methyl butanoate: Another ester with a similar carbon chain length but different alkyl groups.

    Propyl ethanoate: An ester with a different alkyl group attached to the ester functional group.

Uniqueness

Ethyl (3S)-3-ethoxybutanoate is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring enantioselectivity, such as in pharmaceuticals and asymmetric synthesis .

Properties

CAS No.

670254-39-4

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl (3S)-3-ethoxybutanoate

InChI

InChI=1S/C8H16O3/c1-4-10-7(3)6-8(9)11-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

AVVCQNALUKIMSP-ZETCQYMHSA-N

Isomeric SMILES

CCO[C@@H](C)CC(=O)OCC

Canonical SMILES

CCOC(C)CC(=O)OCC

Origin of Product

United States

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